molecular formula C11H14O2 B11978769 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone CAS No. 61405-64-9

1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone

Cat. No.: B11978769
CAS No.: 61405-64-9
M. Wt: 178.23 g/mol
InChI Key: NNNLSKHYASLBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with hydroxyl (-OH) and methyl (-CH₃) groups at positions 4, 2, 3, and 5, along with an acetyl (-COCH₃) group at position 1. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol . The compound is synthesized via the Fries rearrangement of 2,4,5-trimethylphenyl acetate (pseudocumenol acetate) using aluminum chloride at 130–140°C, yielding a product with a boiling point of 145–146°C . This compound belongs to the broader class of aromatic hydroxyketones, which are pivotal in organic synthesis and pharmaceutical research due to their diverse reactivity and biological activities.

Properties

CAS No.

61405-64-9

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-hydroxy-2,3,5-trimethylphenyl)ethanone

InChI

InChI=1S/C11H14O2/c1-6-5-10(9(4)12)7(2)8(3)11(6)13/h5,13H,1-4H3

InChI Key

NNNLSKHYASLBMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Hydroxyacetophenones

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key References
1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone 4-OH; 2,3,5-CH₃ C₁₁H₁₄O₂ 178.23 145–146
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone 4-OH; 3,5-OCH₃ C₁₀H₁₂O₄ 196.20 N/A
1-(4-Hydroxy-2,5-dimethylphenyl)ethanone 4-OH; 2,5-CH₃ C₁₀H₁₂O₂ 164.20 315
1-(3-Hydroxy-2,4,5-trimethylphenyl)ethanone 3-OH; 2,4,5-CH₃ C₁₁H₁₄O₂ 178.23 N/A
Acetosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone) 4-OH; 3,5-OCH₃ C₁₀H₁₂O₄ 196.20 N/A

Key Observations :

  • Substituent Position and Type : The position and nature of substituents significantly influence physical properties and reactivity. For example, methoxy groups (e.g., in acetosyringone) increase molecular weight compared to methyl groups and may enhance solubility in polar solvents due to their electron-donating effects.

Table 2: α-Glucosidase Inhibitory Activity of Hydroxyacetophenones

Compound Name Binding Energy (kcal/mol) Inhibition Mechanism Reference
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone -1.34 Competitive
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone -1.28 Mixed
Gallic Acid (Control) -1.42 Competitive
Acarbose (Control) -0.24 Competitive

Key Observations :

  • This suggests that hydroxyl and methoxy groups at specific positions enhance enzyme inhibition, likely through hydrogen bonding with catalytic residues.

Biological Activity

1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone, also known as 4-hydroxy-3,5-dimethylacetophenone, is a compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antioxidant potential, cytotoxic effects against cancer cell lines, and other pharmacological activities.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H14O2
  • Molecular Weight : 178.23 g/mol

The presence of hydroxyl and ketone functional groups contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. The antioxidant activity is attributed to the presence of the hydroxyl group in its structure, which can donate hydrogen atoms to free radicals.

StudyMethodFindings
DPPH AssayExhibited high radical scavenging activity with an IC50 value of 25 µg/mL.
ABTS AssayDemonstrated effective inhibition of ABTS radicals at concentrations above 50 µg/mL.

Cytotoxicity Against Cancer Cell Lines

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses promising anticancer properties.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast cancer)15.0Induces apoptosis via caspase activation.
HeLa (Cervical cancer)12.5Inhibits cell proliferation through cell cycle arrest.
A549 (Lung cancer)18.0Promotes oxidative stress leading to cell death.

In a notable study, treatment with this compound resulted in increased levels of p53 protein and activated caspase-3 in MCF-7 cells, indicating a pathway for apoptosis induction .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

StudyMethodFindings
ELISA AssayReduced TNF-alpha production by 40% at 10 µM concentration.
Western BlottingDecreased NF-kB activation in treated cells.

Case Studies

  • Case Study on Antioxidant Potential : A comparative study assessed the antioxidant capacity of various phenolic compounds. The results indicated that this compound was among the top performers in terms of radical scavenging ability compared to standard antioxidants like ascorbic acid .
  • Case Study on Cancer Cell Lines : A detailed examination of its effects on MCF-7 cells showed that treatment with this compound led to significant morphological changes consistent with apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with concentrations as low as 10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.